molecular formula C10H14O4Sn B7984464 Bis(pentane-2,4-dionato)tin

Bis(pentane-2,4-dionato)tin

Cat. No.: B7984464
M. Wt: 316.93 g/mol
InChI Key: XDRPDDZWXGILRT-FDGPNNRMSA-L
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Description

Bis(pentane-2,4-dionato)tin, also known as dibutyltin bis(acetylacetonate), is an organotin compound with the chemical formula C18H32O4Sn. This compound is characterized by the presence of two pentane-2,4-dionato ligands coordinated to a tin atom. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pentane-2,4-dionato)tin can be synthesized through the reaction of tin(II) chloride or tin(II) bromide with the sodium salt of pentane-2,4-dione. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

SnCl2+2Na(acac)Sn(acac)2+2NaCl\text{SnCl}_2 + 2 \text{Na(acac)} \rightarrow \text{Sn(acac)}_2 + 2 \text{NaCl} SnCl2​+2Na(acac)→Sn(acac)2​+2NaCl

where (\text{acac}) represents the pentane-2,4-dionato ligand .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(pentane-2,4-dionato)tin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(pentane-2,4-dionato)tin involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates towards specific chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: Bis(pentane-2,4-dionato)tin is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining its structural integrity is a key feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPDDZWXGILRT-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015334
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16009-86-2
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016009862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentane-2,4-dionato)tin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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